![molecular formula C10H11ClF3N B2945484 1-[3-Chloro-4-(trifluoromethyl)phenyl]-N-methylethanamine CAS No. 1824575-35-0](/img/structure/B2945484.png)
1-[3-Chloro-4-(trifluoromethyl)phenyl]-N-methylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
There is limited information available on the chemical reactions involving “1-[3-Chloro-4-(trifluoromethyl)phenyl]-N-methylethanamine”. A study on the synthesis and analgesic potential of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol analogues provides some insights .Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism : Harrison et al. (2001) explored a compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, showcasing high affinity and oral activity as a neurokinin-1 receptor antagonist. This compound demonstrated efficacy in preclinical tests relevant to emesis and depression, indicating its potential application in clinical settings for these conditions (Harrison et al., 2001).
Selective Androgen Receptor Modulators (SARMs) : Wu et al. (2006) studied the pharmacokinetics and metabolism of S-1, a potent SARM, revealing its low clearance, moderate volume of distribution, and extensive metabolism in rats. This research contributes to the development of novel therapeutics for androgen-dependent diseases (Wu et al., 2006).
Polyimide Materials : Yin et al. (2005) synthesized and characterized novel fluorinated polyimides derived from a monomer that includes the trifluoromethylphenyl group, exhibiting exceptional solubility, thermal stability, and mechanical properties. These materials are promising for advanced applications in electronics and aerospace due to their superior performance characteristics (Yin et al., 2005).
Antimicrobial and Cytotoxic Activity : Noolvi et al. (2014) synthesized azetidine-2-one derivatives of 1H-benzimidazole incorporating the trifluoromethylphenyl group, showing good antibacterial activity and cytotoxic effects in vitro. This research highlights the potential of these compounds in developing new antibiotics and cancer treatments (Noolvi et al., 2014).
Mecanismo De Acción
Target of Action
Related compounds have been shown to have analgesic effects, suggesting that they may interact with pain receptors or pathways .
Mode of Action
It’s worth noting that similar compounds have been shown to have analgesic effects, indicating that they may interact with pain receptors or pathways . These compounds may work by altering the perception of pain at the central or peripheral level.
Biochemical Pathways
Related compounds have been shown to have analgesic effects, suggesting that they may interact with pain pathways . These pathways could involve various neurotransmitters and signaling molecules.
Result of Action
Related compounds have been shown to have analgesic effects, suggesting that they may help to alleviate pain . This could involve a reduction in the perception of pain at the central or peripheral level.
Propiedades
IUPAC Name |
1-[3-chloro-4-(trifluoromethyl)phenyl]-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N/c1-6(15-2)7-3-4-8(9(11)5-7)10(12,13)14/h3-6,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUZDRQLPXIACB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(F)(F)F)Cl)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

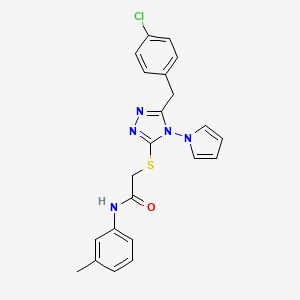
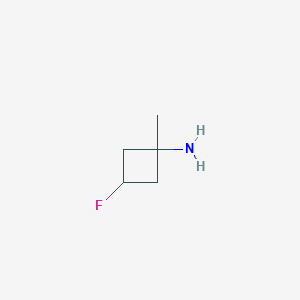
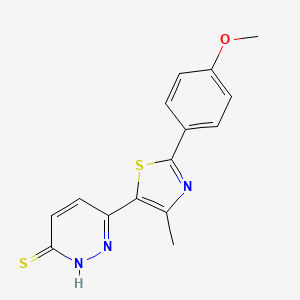

![Tert-butyl 4-[(3-ethoxycarbonyl-1-methylpyrazol-4-yl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2945409.png)

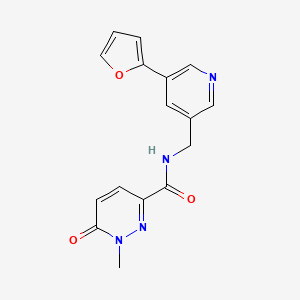
![1-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2945413.png)

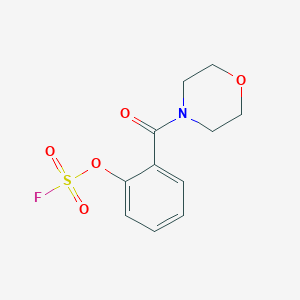
![10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2945419.png)
![2-(3-oxopiperazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2945420.png)
![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2945423.png)
![N-(3-cyanophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2945424.png)